Nanomolar DC50 in MM.1S Cells Versus Less Potent Hydrazide-Based HDAC6 PROTACs
Nexturastat A-CRBN-12d (NP8) exhibits a half-degradation concentration (DC50) of 3.8 nM in the human multiple myeloma cell line MM.1S, representing markedly greater degradation potency compared to the leading ethyl-hydrazide-based HDAC6 PROTAC 17c, which achieves a DC50 of 14 nM in the same assay context [1][2]. Both compounds recruit CRBN E3 ligase, but NP8's hydroxamate zinc-binding group (ZBG) contributes to a 3.7-fold lower DC50, translating to more potent degradation at equivalent concentrations.
| Evidence Dimension | HDAC6 degradation potency (DC50) |
|---|---|
| Target Compound Data | DC50 = 3.8 nM (NP8 / Nexturastat A-CRBN-12d, CRBN-recruiting, hydroxamate ZBG) |
| Comparator Or Baseline | DC50 = 14 nM (compound 17c, ethyl-hydrazide-based HDAC6 PROTAC, CRBN-recruiting) |
| Quantified Difference | NP8 DC50 is 3.7-fold lower (more potent) than 17c; absolute difference = 10.2 nM |
| Conditions | Human MM.1S multiple myeloma cells; CRBN-recruiting PROTAC degrader assays |
Why This Matters
Lower DC50 directly translates to requiring less compound to achieve half-maximal HDAC6 degradation, reducing material consumption in large-scale cellular studies and potentially lowering off-target engagement from excessive PROTAC concentrations.
- [1] An Z, Lv W, Su S, Wu W, Rao Y. Developing potent PROTACs tools for selective degradation of HDAC6 protein. Protein Cell. 2019;10(8):606-609. doi:10.1007/s13238-018-0602-z. PMID: 30600498. View Source
- [2] Zhou Y, et al. Development of Ethyl-Hydrazide-Based Selective Histone Deacetylase 6 (HDAC6) PROTACs. ACS Med Chem Lett. 2025;16(3):487-495. doi:10.1021/acsmedchemlett.5c00012. View Source
